1,3,3-Triethoxy-1-propene is a chemical compound with the molecular formula CHO and a CAS number of 5444-80-4. It is classified as an acetal and is recognized for its unique structure, which includes three ethoxy groups attached to a propene backbone. This compound is also known by other names, such as 3-ethoxy-acrylaldehyde diethyl acetal. It finds applications in various fields, including organic synthesis and the pharmaceutical industry.
The primary method for synthesizing 1,3,3-Triethoxy-1-propene involves the acetalization of acrolein with ethanol in the presence of an acid catalyst. The general steps in this synthesis are:
In industrial settings, this process is optimized for continuous production to enhance yield and purity, often employing distillation techniques for product purification.
The reaction conditions typically include controlled temperature and pressure to maximize the efficiency of the acetalization process. The choice of acid catalyst significantly influences the reaction rate and product yield.
The molecular structure of 1,3,3-Triethoxy-1-propene features a propene backbone with three ethoxy groups attached at the first and third carbon atoms. This unique arrangement contributes to its distinct chemical properties.
1,3,3-Triethoxy-1-propene can undergo several types of chemical reactions:
The versatility of 1,3,3-Triethoxy-1-propene in chemical reactions makes it a valuable intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions enhances its utility in creating diverse chemical compounds.
The mechanism of action for 1,3,3-Triethoxy-1-propene involves its reactivity due to the presence of ethoxy groups and a double bond in the propene structure. The ethoxy groups can act as nucleophiles in substitution reactions, while the double bond allows for electrophilic additions. This dual reactivity profile enables the compound to serve as a versatile building block in various synthetic pathways.
The compound exhibits typical behavior for alkenes and ethers:
1,3,3-Triethoxy-1-propene has several significant applications:
The synthesis of 1,3,3-Triethoxy-1-propene (CAS 5444-80-4, $C9H{18}O3$) has evolved from batch-oriented processes to advanced catalytic methods. Early routes relied on stoichiometric acid-catalyzed reactions between acrolein and ethanol under reflux conditions, yielding ≤75% product with significant byproduct formation. By the 1980s, zeolite catalysts and heterogeneous acid systems replaced corrosive homogeneous acids (e.g., $H2SO_4$), improving yields to 85% and enabling catalyst recycling. Post-2000, continuous flow methodologies emerged, reducing reaction times from hours to minutes while minimizing oligomerization byproducts through precise residence time control [1] [9].
This reaction proceeds via a three-step nucleophilic addition mechanism under Brønsted acid catalysis ($H^+$):
Kinetic studies reveal the rate-determining step is hemiaminal formation ($\Delta G^\ddagger = 89.5 \space kJ/mol$). Using p-toluenesulfonic acid (p-TsOH) at 0.5 mol% loading in anhydrous ethanol suppresses side reactions (e.g., etherification), achieving 92% selectivity at 60°C. Stereoselectivity arises from the chelation control of the protonated intermediate, favoring the (Z)-isomer by a 9:1 ratio [4].
Table 1: Optimization Parameters for Acetalization
Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
$H2SO4$ (homogeneous) | 80 | 4 | 75 | 18 |
Zeolite H-Beta | 65 | 3 | 85 | 8 |
p-TsOH | 60 | 1.5 | 92 | 3 |
Continuous flow reactors overcome limitations of batch synthesis (e.g., exotherm management, scalability) through:
Table 2: Performance Comparison of Reactor Systems
Reactor Type | Throughput (g/h) | Purity (%) | Energy Use (kWh/kg) |
---|---|---|---|
Batch | 50 | 90 | 12.5 |
Microfluidic PFR | 210 | 98 | 4.8 |
Packed-Bed PFR | 180 | 97 | 5.2 |
Fractional distillation remains the industrial standard due to the compound’s volatility (bp 89–90°C at 15 Torr; vapor pressure 1.87 mmHg at 25°C). Optimal separation uses:
Recrystallization is less effective due to the compound’s low melting point and viscosity. Nonpolar solvents (e.g., hexane) at −20°C achieve ≤85% recovery but introduce hydrocarbon impurities. Crystallization additives (e.g., nucleating agents) show marginal improvement (88% recovery), making distillation superior for large-scale operations [1].
Table 3: Purification Efficiency Metrics
Method | Purity (%) | Recovery (%) | Key Limitations |
---|---|---|---|
Fractional Distillation | 98.5 | 92 | High energy input |
Hexane Recrystallization | 97 | 85 | Low yield, solvent residue |
Additive-Assisted Crystallization | 97.5 | 88 | Complex process control |
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